![molecular formula C15H19N3OS2 B5697900 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide, commonly known as 'IBTA', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTA is a thiadiazole derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of IBTA is not fully understood. However, it has been suggested that IBTA exerts its biological activity by targeting various cellular pathways. IBTA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. IBTA has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
IBTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that IBTA has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial activity against various bacterial strains by disrupting the bacterial cell membrane. IBTA has been shown to reduce the production of pro-inflammatory cytokines, which are associated with the development of inflammatory diseases. Additionally, IBTA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
IBTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. IBTA has been found to have low toxicity, making it safe for use in cell culture and animal studies. However, IBTA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experimental settings. Additionally, IBTA has a short half-life, which can make it difficult to maintain a consistent concentration in in vivo experiments.
Orientations Futures
There are several future directions for the research of IBTA. One potential direction is to investigate the use of IBTA in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the potential of IBTA as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of IBTA and its potential use in the treatment of neurodegenerative diseases. The development of more potent and selective analogs of IBTA could also be a future direction for research.
Méthodes De Synthèse
The synthesis of IBTA involves a multi-step process that starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutyl bromide, followed by the reaction with 4-methylthiophenol in the presence of a base. The final product is obtained through acetylation of the intermediate compound. The synthesis of IBTA has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
IBTA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBTA is in the field of medicinal chemistry. IBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antimicrobial activity against various bacterial strains. IBTA has been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, IBTA has been studied for its potential application in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10(2)8-14-17-18-15(21-14)16-13(19)9-20-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQODYDIRPOGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
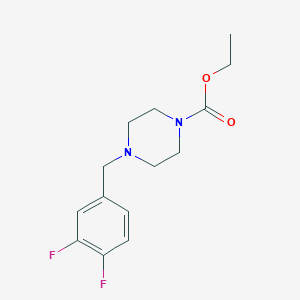
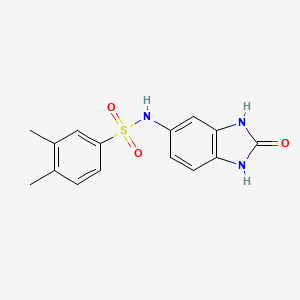
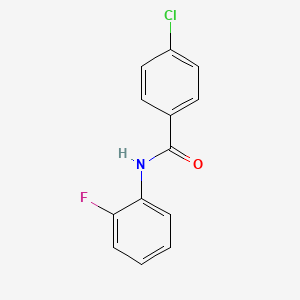
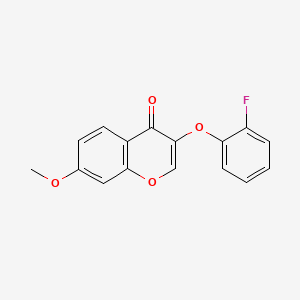
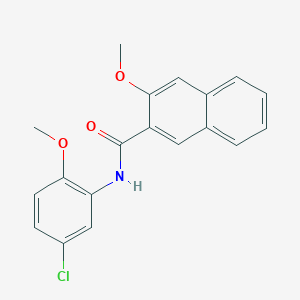
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
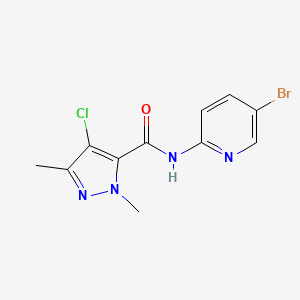
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)